Benzimidazole,2-isopropoxy-(8ci)
Description
Benzimidazole,2-isopropoxy-(8CI) (CAS: 23808-63-1) is a benzimidazole derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the benzimidazole nucleus. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities . The 2-position substituent is critical for modulating these activities, as evidenced by research on structurally related compounds. This article provides a detailed comparison of Benzimidazole,2-isopropoxy-(8CI) with its structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-propan-2-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
InChI Key |
AESJOQZFEOTWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole,2-isopropoxy-(8ci) typically involves the condensation of o-phenylenediamine with an appropriate isopropoxy-substituted aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isopropoxyacetaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of Benzimidazole,2-isopropoxy-(8ci) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole,2-isopropoxy-(8ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Benzimidazole,2-isopropoxy-(8ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzimidazole,2-isopropoxy-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Benzimidazole Derivatives and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
